Gemcitabine monophosphate disodium salt
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Overview
Description
Gemcitabine monophosphate is a nucleoside analog and a chemotherapeutic agent. It is a derivative of gemcitabine, which is used in the treatment of various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers . Gemcitabine monophosphate is formed when gemcitabine is phosphorylated by deoxycytidine kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gemcitabine monophosphate is synthesized through the phosphorylation of gemcitabine. The process involves the use of deoxycytidine kinase, which catalyzes the addition of a phosphate group to gemcitabine, resulting in the formation of gemcitabine monophosphate .
Industrial Production Methods: In industrial settings, gemcitabine monophosphate can be produced using enzymatic methods. The process typically involves the use of recombinant deoxycytidine kinase in a controlled environment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Gemcitabine monophosphate undergoes various chemical reactions, including:
Phosphorylation: Conversion to gemcitabine diphosphate and gemcitabine triphosphate.
Hydrolysis: Breakdown into gemcitabine and inorganic phosphate under certain conditions.
Common Reagents and Conditions:
Phosphorylation: Requires deoxycytidine kinase and adenosine triphosphate.
Hydrolysis: Can occur in the presence of water and specific enzymes.
Major Products Formed:
- Gemcitabine diphosphate
- Gemcitabine triphosphate
- Gemcitabine
- Inorganic phosphate
Scientific Research Applications
Gemcitabine monophosphate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
- Chemistry: Used as a model compound to study nucleoside analogs and their interactions with enzymes .
- Biology: Investigated for its role in cellular processes, including DNA synthesis and repair .
- Medicine: Utilized in the development of chemotherapeutic agents for cancer treatment .
- Industry: Employed in the production of targeted drug delivery systems and nanoparticle formulations .
Mechanism of Action
Gemcitabine monophosphate exerts its effects by interfering with DNA synthesis. After uptake into malignant cells, it is phosphorylated to form gemcitabine diphosphate and gemcitabine triphosphate. These active metabolites replace the building blocks of nucleic acids during DNA elongation, arresting tumor growth and promoting apoptosis of malignant cells . The primary molecular targets include DNA polymerases and ribonucleotide reductase .
Comparison with Similar Compounds
Properties
IUPAC Name |
disodium;[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methyl phosphate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2N3O7P.2Na/c10-9(11)6(15)4(3-20-22(17,18)19)21-7(9)14-2-1-5(12)13-8(14)16;;/h1-2,4,6-7,15H,3H2,(H2,12,13,16)(H2,17,18,19);;/q;2*+1/p-2/t4-,6-,7-;;/m1../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSFEPHISQCATF-AGPLKARSSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)(F)F.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2N3Na2O7P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1638288-31-9 |
Source
|
Record name | Gemcitabine-5'-monophosphate disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1638288319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GEMCITABINE-5'-MONOPHOSPHATE DISODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OO7O3T57O3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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